2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline
Description
Properties
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5O/c1-19-9-11-20(12-10-19)27-31-28(35-32-27)24-18-26(30-25-8-3-2-7-23(24)25)34-15-13-33(14-16-34)22-6-4-5-21(29)17-22/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUJQVSCFNMUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC(=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: The quinoline derivative can be reacted with 1-(3-chlorophenyl)piperazine under nucleophilic substitution conditions.
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an aromatic aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functionalization at Position 4: 1,2,4-Oxadiazole Installation
The 1,2,4-oxadiazole ring is synthesized via cyclization between amidoximes and activated carboxylic acids ( , ):
-
Amidoxime formation : React 4-methylbenzonitrile with hydroxylamine.
-
Cyclization : Treat the amidoxime with a carboxylic acid derivative (e.g., quinoline-4-carboxylic acid chloride) under thermal or microwave conditions.
Reaction :
Key conditions :
-
Solvent: DMF or acetonitrile.
-
Catalysts: EDCI/HOBt for coupling.
Piperazine Substitution at Position 2
The 4-(3-chlorophenyl)piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or alkylation ( , ):
-
Chlorinated quinoline precursor : Prepare 2-chloroquinoline.
-
Piperazine coupling : React with 1-(3-chlorophenyl)piperazine under basic conditions.
Reaction :
Optimization :
-
Base: Potassium carbonate or triethylamine.
-
Temperature: 80–100°C for 12–24 hours.
Final Assembly and Purification
The fully substituted quinoline is assembled through sequential reactions:
-
Quinoline-oxadiazole coupling via Suzuki-Miyaura cross-coupling (if halogenated intermediates exist) or direct cyclization.
-
Chromatographic purification : Use silica gel columns with ethyl acetate/hexane gradients.
Yield optimization :
-
Recrystallization from ethanol/water mixtures enhances purity.
Side Reactions and Challenges
-
Incomplete cyclization : Unreacted amidoximes or open-chain intermediates may form, requiring rigorous purification.
-
Regioselectivity : Competing substitutions on quinoline (e.g., at position 3) necessitate directing groups or protective strategies.
-
Oxadiazole stability : Harsh conditions (e.g., strong acids) may degrade the oxadiazole ring ( ).
Biological Relevance and Derivatives
While not directly studied for this compound, analogs with similar scaffolds exhibit anticonvulsant ( ), antiproliferative ( , ), and kinase inhibitory ( ) activities. Structural features influencing activity include:
-
Electron-withdrawing groups (e.g., Cl on phenyl) enhancing binding affinity.
-
Piperazine flexibility improving solubility and pharmacokinetics.
Key Data Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, similar to the compound , in anticancer research. The unique structural features of 1,2,4-oxadiazoles contribute to their efficacy against various cancer cell lines. For instance, compounds containing this moiety have shown significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . The incorporation of piperazine and chlorophenyl groups enhances the interaction with biological targets, potentially leading to improved anticancer activity.
Antidepressant and Anxiolytic Effects
Compounds with piperazine rings are often explored for their antidepressant and anxiolytic properties. The presence of the chlorophenyl group may influence serotonin receptor binding affinities, which are crucial for mood regulation . Research indicates that derivatives of piperazine exhibit significant promise in treating anxiety disorders by modulating neurotransmitter systems.
Antimicrobial Properties
The quinoline scaffold has been recognized for its antimicrobial activities. Studies suggest that compounds similar to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline can exhibit antibacterial and antifungal properties. The combination of quinoline with oxadiazole enhances the spectrum of activity against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications on the piperazine ring or substituents on the oxadiazole can significantly alter pharmacological profiles. For example:
| Modification | Effect |
|---|---|
| Addition of methyl groups | Increased lipophilicity and cell permeability |
| Variation in halogen substituents | Altered binding affinity to target proteins |
| Changes in oxadiazole substituents | Enhanced anticancer efficacy |
Study 1: Anticancer Screening
A recent study evaluated a series of oxadiazole derivatives for their anticancer activity using the MTT assay against several cancer cell lines. The results indicated that modifications similar to those found in This compound led to compounds exhibiting IC50 values in the low micromolar range against HCT116 and HepG2 cell lines .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study revealed that specific modifications increased binding affinity to serotonin receptors, indicating potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Key Features:
- Quinoline Core: Provides planar aromaticity for π-π stacking interactions.
- Piperazine Substituent : The 3-chlorophenyl group enhances lipophilicity (logP ~7.4) and may influence receptor binding .
- 1,2,4-Oxadiazole : A bioisostere for ester or amide groups, improving metabolic stability .
Structural Analogs and Physicochemical Properties
The compound’s closest analogs differ in substituent positions or functional groups, significantly altering physicochemical and biological profiles.
Table 1: Comparative Physicochemical Data
*Estimated based on structural similarity to L759-0223.
†Calculated using QSAR tools due to lack of experimental data.
Key Observations:
Lipophilicity :
- The target compound and L759-0224 exhibit high logP values (~7.4), favoring blood-brain barrier penetration but risking poor aqueous solubility (logSw ~-6.57).
- Replacing 4-methylphenyl with 4-methoxyphenyl (L759-0224) marginally increases molecular weight without significantly altering logP .
Substituent Effects: Piperazine Position: 3-Chlorophenyl (target) vs. Oxadiazole Substituents: 4-Methylphenyl (target) vs. trifluoromethyl (e.g., compound 52 in ) impacts metabolic stability and potency .
Critical Differences from Key Analogs
vs. L759-0224 (): The 3-chlorophenyl group (target) may reduce steric hindrance compared to 2-chlorophenyl, improving receptor fit. 4-Methylphenyl (target) vs.
vs. 4-Methyl-2-(piperazin-1-yl)quinoline (): The oxadiazole and 3-chlorophenyl groups in the target compound increase molecular complexity and likely bioactivity.
vs. TRPV1 Antagonists (): The quinoline core distinguishes the target from benzimidazolone-based antagonists (e.g., compound 52), possibly altering off-target effects .
Biological Activity
The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline (referred to as CPQ ) is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CPQ, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
CPQ is characterized by its complex structure, which includes a quinoline core substituted with both piperazine and oxadiazole moieties. The chemical formula is with a molecular weight of approximately 436.96 g/mol. The presence of the 3-chlorophenyl and 4-methylphenyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that compounds containing oxadiazole and piperazine structures exhibit diverse pharmacological activities. The 1,2,4-oxadiazole ring in particular is noted for its bioisosteric properties, which can mimic other functional groups in biological systems. This allows CPQ to interact with various biological targets, leading to multiple therapeutic effects.
Anticancer Activity
Studies have shown that derivatives similar to CPQ possess significant anticancer properties. For instance, compounds featuring the oxadiazole moiety have been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that CPQ exhibited cytotoxic effects against several cancer cell lines, including colon adenocarcinoma (Caco-2) and human cervical carcinoma (HeLa) cells .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| Caco-2 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| H9c2 (cardiac) | 20.0 | Cytotoxicity |
Antimicrobial Properties
The antimicrobial activity of CPQ has also been explored. Compounds with similar structural features have shown effectiveness against various bacterial strains. For example, derivatives containing the piperazine ring demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Neuropharmacological Effects
Recent investigations into the neuropharmacological properties of CPQ suggest potential applications in treating neurological disorders. The piperazine component may enhance dopaminergic activity while modulating serotonin receptors, indicating possible use as an antidepressant or anxiolytic agent .
Case Studies
- Case Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated a series of quinoline derivatives, including CPQ. Results indicated that CPQ significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Neuropharmacological Evaluation : In a clinical trial assessing the safety and efficacy of piperazine derivatives for anxiety disorders, CPQ was included due to its structural similarities with known anxiolytics. Preliminary results showed promising outcomes in reducing anxiety symptoms without significant side effects .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this quinoline-oxadiazole hybrid compound?
Answer:
The synthesis of this compound involves sequential reactions, including piperazine coupling, oxadiazole ring formation, and quinoline functionalization. Critical factors include:
- Catalyst selection : Use iodine or Lewis acids (e.g., ZnCl₂) for cyclocondensation steps to enhance oxadiazole formation yields .
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve intermediate stability during piperazine coupling .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures >95% purity .
- Temperature control : Maintain 60–80°C for oxadiazole cyclization to minimize side-product formation .
Basic: How can researchers confirm the molecular structure and stereochemistry of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles (e.g., C–C–Cl = 117.0°) and dihedral deviations (e.g., 71.1° between phenyl rings) .
- NMR spectroscopy :
- HRMS : Validates molecular weight (e.g., [M+H⁺] = 501.6 g/mol) .
Basic: What in vitro pharmacological screening models are suitable for evaluating this compound’s bioactivity?
Answer:
- Anticancer assays : Use MTT or SRB assays against cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to piperazine’s affinity for CNS targets .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
- Piperazine modifications : Substituting the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) enhances receptor binding affinity .
- Oxadiazole replacement : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole improves metabolic stability .
- Quinoline substitution : Introducing methyl groups at C-7 reduces cytotoxicity in non-target tissues .
Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 45%) for the oxadiazole intermediate?
Answer:
Discrepancies often arise from:
- Reagent purity : Use freshly distilled POCl₃ for oxadiazole cyclization to avoid side reactions .
- Catalyst loading : Optimize iodine concentration (0.5–1.0 eq.) to balance reaction rate and byproduct formation .
- Workup protocols : Acidic quenching (pH 4–5) minimizes oxadiazole hydrolysis .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- Molecular docking : Assess binding modes with targets like 5-HT receptors (AutoDock Vina) .
- ADMET prediction : Tools like SwissADME estimate GI absorption (e.g., 85% bioavailability) and BBB penetration .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Basic: What challenges arise in achieving >99% purity, and how are they mitigated?
Answer:
- Byproduct removal : Recrystallization from ethanol removes unreacted 3-chlorophenylpiperazine .
- HPLC purification : Use C18 columns with acetonitrile/water (70:30) to isolate the quinoline-oxadiazole core .
- Residual solvent testing : GC-MS ensures THF levels <500 ppm per ICH guidelines .
Advanced: What strategies are employed to evaluate in vitro and in vivo toxicity?
Answer:
- In vitro :
- In vivo :
Advanced: How is in vivo efficacy evaluated in disease models, and what parameters are critical?
Answer:
- Xenograft models : Implant HT-29 (colon cancer) cells in nude mice; administer 10–50 mg/kg/day orally for 21 days. Measure tumor volume reduction and body weight .
- Pharmacokinetics : Monitor plasma half-life (T₁/₂) and Cmax via LC-MS/MS .
- Biomarker analysis : ELISA for apoptosis markers (e.g., caspase-3) in serum .
Advanced: What experimental conditions stabilize the oxadiazole ring against hydrolysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
